Benzyloxyisoquinoline, 7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H18N2O3S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-(7-phenylmethoxyisoquinolin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H18N2O3S/c23-28(25,26)20-8-6-17(7-9-20)21-12-18-10-11-24-14-19(18)13-22(21)27-15-16-4-2-1-3-5-16/h1-14H,15H2,(H2,23,25,26) |
InChI Key |
KKMQKOWAGAPQDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=CN=CC3=C2)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzyloxyisoquinoline, 7 Architectures
Retrosynthetic Dissection of Benzyloxyisoquinoline, 7
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. The application of this approach to 7-benzyloxyisoquinoline allows for the identification of key strategic bonds and the logical derivation of synthetic precursors.
Identification of Strategic Bonds and Key Disconnections
The core structure of 7-benzyloxyisoquinoline presents several possibilities for disconnection. The most logical disconnections are those that break the bonds forming the heterocyclic ring, as this simplifies the target into more manageable, acyclic precursors. The primary strategic bonds for disconnection in the isoquinoline (B145761) nucleus are typically the C1-N2 and C4-C4a bonds, or the N2-C3 and C1-C8a bonds. These disconnections correspond to the forward reactions commonly used to construct the isoquinoline ring system, namely the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Disconnection A (C1-N2 and C3-C4): This disconnection, severing the bond between the nitrogen and the C1 carbon, as well as the C3-C4 bond, points towards a Pomeranz-Fritsch type synthesis.
Disconnection B (C4-C4a and N2-C3): Breaking these bonds suggests a Pictet-Spengler approach, which involves the cyclization of a β-arylethylamine.
Disconnection C (N2-C1 and C4a-C5): This disconnection is characteristic of the Bischler-Napieralski reaction, which utilizes a β-phenylethylamide as the key precursor.
Derivation of Synthetic Precursors and Advanced Intermediates
Based on the key disconnections identified, a series of synthetic precursors and advanced intermediates for the synthesis of 7-benzyloxyisoquinoline can be derived.
For the Bischler-Napieralski approach (Disconnection C): The primary precursor is an N-acylated-β-(3-benzyloxyphenyl)ethylamine. A plausible advanced intermediate is N-(2-(3-(benzyloxy)phenyl)ethyl)acetamide . This intermediate can be synthesized from 3-benzyloxyphenethylamine, which in turn can be prepared from 3-benzyloxybenzaldehyde.
For the Pictet-Spengler approach (Disconnection B): The key precursor is a β-(3-benzyloxyphenyl)ethylamine. This precursor would be condensed with an aldehyde, such as formaldehyde, to form a tetrahydroisoquinoline intermediate, which would then be oxidized to the final isoquinoline.
For the Pomeranz-Fritsch approach (Disconnection A): The synthesis would start from 3-(benzyloxy)benzaldehyde and an aminoacetaldehyde acetal, such as 2,2-diethoxyethanamine . smolecule.comcymitquimica.comchemsynthesis.comchemicalbook.com These would be condensed to form a Schiff base (a benzalaminoacetal), which would then undergo acid-catalyzed cyclization.
The following table summarizes the key precursors for each synthetic strategy:
| Synthetic Strategy | Key Precursor(s) |
| Bischler-Napieralski | N-(2-(3-(benzyloxy)phenyl)ethyl)acetamide |
| Pictet-Spengler | 2-(3-(benzyloxy)phenyl)ethan-1-amine and a carbonyl compound |
| Pomeranz-Fritsch | 3-(benzyloxy)benzaldehyde and 2,2-diethoxyethanamine |
Classical and Contemporary Annulation Strategies for Isoquinoline Core Formation
The construction of the isoquinoline core is a well-established area of organic synthesis, with several named reactions providing reliable routes to this important heterocycle. The presence of the electron-donating benzyloxy group at the 7-position generally facilitates the electrophilic aromatic substitution reactions involved in these cyclizations.
Bischler-Napieralski Cyclization Variants and Their Mechanistic Implications
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgjk-sci.com The reaction typically proceeds in two stages: cyclization to a 3,4-dihydroisoquinoline, followed by oxidation to the aromatic isoquinoline. wikipedia.org
The presence of electron-donating groups on the aromatic ring, such as the benzyloxy group at the meta-position to the ethylamine (B1201723) side chain, strongly activates the para-position for electrophilic attack, thus favoring the desired cyclization to form the 7-benzyloxyisoquinoline skeleton. nrochemistry.com
Mechanism: The mechanism of the Bischler-Napieralski reaction has been the subject of considerable study, with two primary pathways proposed. wikipedia.org
Path A (Nitrilium Ion Intermediate): The dehydrating agent (e.g., POCl₃, P₂O₅) activates the amide carbonyl, which is then eliminated to form a reactive nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline.
Path B (Imine-Ester Intermediate): An alternative mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes before the elimination step. nrochemistry.com
The reaction conditions can influence which mechanism predominates. wikipedia.org
Variants and Reagents: A variety of dehydrating agents can be employed in the Bischler-Napieralski reaction, each with its own advantages. wikipedia.orgorganic-chemistry.org
| Reagent | Conditions | Comments |
| Phosphorus oxychloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene (B28343), acetonitrile) | Most commonly used reagent. wikipedia.org |
| Phosphorus pentoxide (P₂O₅) | Often used in conjunction with POCl₃, especially for less reactive substrates. wikipedia.orgjk-sci.com Can sometimes lead to abnormal products through ipso-cyclization. wikipedia.orgrsc.org | |
| Polyphosphoric acid (PPA) | High temperatures | Effective for certain substrates. wikipedia.org |
| Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) / 2-chloropyridine | Low temperatures | A milder variant that allows for the cyclization of sensitive substrates. nih.gov |
Pictet-Spengler Cyclization: Scope and Limitations for this compound
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. name-reaction.comwikipedia.orgyoutube.com To obtain the fully aromatic isoquinoline, a subsequent oxidation step is required.
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. The electron-donating benzyloxy group in the precursor, 2-(3-(benzyloxy)phenyl)ethan-1-amine, would activate the aromatic ring, facilitating the cyclization.
Scope: The reaction is versatile and can be used to synthesize a wide variety of substituted tetrahydroisoquinolines. nih.gov However, for the synthesis of 7-benzyloxyisoquinoline, the primary limitation is the need for a subsequent oxidation step to aromatize the heterocyclic ring. Common oxidizing agents for this transformation include palladium on carbon (Pd/C) with a hydrogen acceptor, manganese dioxide (MnO₂), or potassium permanganate (B83412) (KMnO₄). More recent methods have employed pyridine-N-oxide as an oxidant. nih.govacs.org
Limitations:
Harsh Conditions: For less activated aromatic rings, the Pictet-Spengler reaction can require harsh conditions, such as strong acids and high temperatures, which might not be suitable for sensitive substrates. wikipedia.org
N-Acyliminium Ion Variants: To overcome the need for strong acids, N-acyliminium ion variants of the Pictet-Spengler reaction have been developed. Acylation of the intermediate imine generates a highly electrophilic N-acyliminium ion that can cyclize under much milder conditions. wikipedia.org
Pomeranz-Fritsch Synthesis Approaches and Catalyst Optimization
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from a benzaldehyde (B42025) and an aminoacetaldehyde acetal. wikipedia.orgthermofisher.com The reaction involves the formation of a Schiff base (benzalaminoacetal), which then undergoes acid-catalyzed cyclization and elimination to afford the aromatic isoquinoline. wikipedia.orgchemistry-reaction.com
This method is particularly useful for preparing isoquinolines with substitution patterns that are not easily accessible through other methods. organicreactions.org For the synthesis of 7-benzyloxyisoquinoline, the starting materials would be 3-(benzyloxy)benzaldehyde and 2,2-diethoxyethanamine. chemsynthesis.com
Catalyst Optimization: The classical Pomeranz-Fritsch reaction often employs concentrated sulfuric acid, which can lead to low yields and side reactions. wikipedia.org Consequently, significant effort has been dedicated to optimizing the catalyst system.
| Catalyst | Advantages |
| Sulfuric Acid (H₂SO₄) | The traditional catalyst, readily available. wikipedia.org |
| Polyphosphoric acid (PPA) | Can provide improved yields in some cases. |
| Lewis Acids (e.g., trifluoroacetic anhydride, lanthanide triflates) | Milder reaction conditions and can lead to higher yields. wikipedia.org |
Modifications: Several modifications of the Pomeranz-Fritsch reaction have been developed to improve its scope and efficiency.
Schlittler-Muller Modification: This variant uses a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, allowing for the synthesis of C1-substituted isoquinolines. thermofisher.comthermofisher.com
Bobbitt Modification: This modification involves the hydrogenation of the intermediate Schiff base before cyclization, leading to the formation of a tetrahydroisoquinoline. thermofisher.comthermofisher.commdpi.com
Palladium-Catalyzed C-H Activation and Cyclization Methodologies
Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinoline scaffolds, offering an atom- and step-economical alternative to traditional methods. These reactions typically involve the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.
One notable approach involves a one-pot, two-step palladium(II)-catalyzed tandem C-H allylation/intermolecular amination and aromatization sequence. This method has been successfully applied to the synthesis of a wide range of 3-methylisoquinoline (B74773) derivatives in moderate to good yields. nih.gov While not exclusively focused on 7-benzyloxyisoquinoline, the tolerance of the reaction to various functional groups suggests its potential applicability.
Furthermore, palladium-catalyzed carboamination reactions of 2-allylbenzylamines provide a novel route to substituted tetrahydroisoquinolines. A catalyst system comprising Pd2(dba)3 and (S)-Siphos-PE has proven effective in generating these heterocycles, which can bear quaternary carbon stereocenters with high levels of asymmetric induction. nih.gov The versatility of this method indicates its potential for adaptation to synthesize chiral 7-benzyloxy-substituted tetrahydroisoquinolines.
A general protocol for these transformations often involves the reaction of a benzylamine derivative with an appropriate coupling partner in the presence of a palladium catalyst and a suitable ligand. The reaction conditions, including solvent, temperature, and additives, are crucial for achieving high yields and selectivity.
Table 1: Examples of Palladium-Catalyzed Isoquinoline Synthesis
| Catalyst | Ligand | Starting Material | Product | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Substituted Benzylamine | 3-Methylisoquinoline | Moderate to Good | nih.gov |
| Pd₂(dba)₃ | (S)-Siphos-PE | 2-Allylbenzylamine | Tetrahydroisoquinoline | Good | nih.gov |
This table presents generalized data based on similar reaction types, as specific data for 7-benzyloxyisoquinoline was not available.
Radical-Mediated Annulation Techniques for Isoquinoline Scaffolds
Radical-mediated reactions offer unique pathways for the construction of cyclic systems, including the isoquinoline core. These methods often proceed under mild conditions and can tolerate a wide range of functional groups. Intramolecular radical cyclization of appropriately substituted precursors is a key strategy in this context. While specific examples for the direct synthesis of 7-benzyloxyisoquinoline via radical annulation are not extensively documented, the general principles can be applied. For instance, the cyclization of radicals generated from benzyloxy-substituted phenethylamines or related structures could potentially lead to the desired isoquinoline framework. The success of such reactions is highly dependent on the choice of radical initiator, reaction conditions, and the nature of the tether connecting the radical precursor to the aromatic ring.
Electrocyclization and Photochemical Routes to this compound
Electrocyclization and photochemical reactions represent powerful, yet less commonly explored, avenues for the synthesis of isoquinoline derivatives. These methods rely on the principles of pericyclic reactions, where the formation of the heterocyclic ring is driven by heat or light.
One potential photochemical approach could involve the irradiation of a benzyloxy-substituted stilbene (B7821643) derivative bearing a suitable nitrogen-containing moiety. Photochemically induced cyclization could lead to a dihydropyridine (B1217469) intermediate, which upon oxidation would yield the aromatic isoquinoline ring. The regioselectivity of such a cyclization would be a critical factor to control.
Electrocyclization, on the other hand, typically involves the thermally or photochemically induced cyclization of a conjugated π-system. A hypothetical route could involve a vinylogous amide with a benzyloxy-substituted phenyl ring, which upon activation could undergo a 6π-electrocyclization to form the isoquinoline core. The feasibility and stereochemical outcome of these reactions would require careful substrate design and optimization of reaction conditions.
Organometallic Reagents in C-C and C-N Bond Formations for Isoquinoline Synthesis
Organometallic reagents, such as Grignard and organolithium reagents, play a crucial role in classical isoquinoline syntheses like the Bischler-Napieralski reaction. This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgresearchgate.netwenxuecity.com
The mechanism of the Bischler-Napieralski reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org The use of strong dehydrating agents like phosphoryl chloride (POCl3) or phosphorus pentoxide (P2O5) is common. wikipedia.org
While not directly involving the organometallic reagent in the key cyclization step, these reagents are instrumental in the synthesis of the necessary amide precursors. For the synthesis of a 7-benzyloxyisoquinoline derivative, a key starting material would be a β-(3-benzyloxy-4-methoxyphenyl)ethylamine derivative, which can be acylated to form the required amide. Organometallic reagents can be employed to introduce various substituents at what will become the C1 position of the isoquinoline ring by reacting with the intermediate 3,4-dihydroisoquinoline.
Enantioselective Synthesis of Chiral this compound
The development of enantioselective methods for the synthesis of chiral isoquinoline derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.
Chiral Auxiliary-Mediated Approaches to Asymmetric Induction
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary can be removed.
In the context of 7-benzyloxyisoquinoline synthesis, a chiral auxiliary can be attached to the nitrogen atom of a dihydroisoquinoline precursor. Subsequent reduction of the C=N bond is then directed by the chiral auxiliary, leading to the formation of a chiral tetrahydroisoquinoline with high diastereoselectivity. Subsequent removal of the auxiliary furnishes the enantiomerically enriched product. A variety of chiral auxiliaries, such as those derived from chiral amines or amino alcohols, can be employed for this purpose. The choice of auxiliary and the reduction conditions are critical for achieving high levels of stereocontrol. rsc.orgrsc.org
Asymmetric Catalysis: Ligand Design and Catalyst Performance for this compound
Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy relies on the use of a chiral catalyst to control the stereochemistry of the reaction.
Asymmetric hydrogenation of 3,4-dihydroisoquinolines is a widely used method for the synthesis of chiral tetrahydroisoquinolines. mdpi.comresearchgate.net This reaction involves the reduction of the imine bond using hydrogen gas in the presence of a chiral transition metal catalyst, typically based on iridium or rhodium. The enantioselectivity of the reaction is determined by the chiral ligand coordinated to the metal center.
For the synthesis of chiral 7-benzyloxy-1-substituted-tetrahydroisoquinolines, a key precursor would be the corresponding 7-benzyloxy-3,4-dihydroisoquinoline. Asymmetric hydrogenation of this substrate using a suitable chiral catalyst would yield the desired enantiomerically enriched product. The design of the chiral ligand is crucial for achieving high enantioselectivity. Ligands such as those based on chiral diphosphines have been shown to be effective in the asymmetric hydrogenation of similar substrates. mdpi.com
A copper-catalyzed enantioselective cyclizative aminoboration of N-allyl-2-alkynyl-anlines has been shown to be compatible with a benzyloxy substituent on the aromatic ring, affording chiral C1-hydroxymethyl substituted tetrahydroisoquinolines in good yields and with excellent enantioselectivities (91-99% ee). nih.gov The catalyst system typically involves a copper salt and a chiral bisphosphine ligand, such as (S,S)-Ph-BPE. nih.gov
Table 2: Examples of Ligands for Asymmetric Hydrogenation of Dihydroisoquinolines
| Metal | Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Iridium | Chiral Diphosphines (e.g., tetraMe-BITIOP) | 1-Aryl-3,4-dihydroisoquinolines | up to 94% | mdpi.com |
| Rhodium | Chiral Diamines (e.g., CAMPY) | 1-Aryl-3,4-dihydroisoquinolines | up to 69% | nih.gov |
| Copper | (S,S)-Ph-BPE | N-allyl-2-alkynyl-anilines | 91-99% | nih.gov |
This table presents data for structurally related substrates, highlighting the potential for application to 7-benzyloxyisoquinoline derivatives.
Biocatalytic Transformations and Enzymatic Deracemization
Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. For the synthesis of chiral benzyloxyisoquinoline derivatives, enzymatic kinetic resolution (EKR) and deracemization are particularly pertinent strategies.
Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic alcohols and amines, which are common precursors or derivatives of tetrahydroisoquinolines. For instance, Candida antarctica lipase (B570770) B (CALB) has demonstrated excellent enantioselectivity in the hydrolysis and acylation of various chiral compounds. nih.govresearchgate.net In the context of isoquinoline synthesis, lipases can be used to resolve racemic intermediates, allowing for the separation of enantiomers with high optical purity. A study on the kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid esters showcased the efficacy of CALB-catalyzed hydrolysis, yielding the (R)-acid with high enantiomeric excess (ee). researchgate.net This approach could be hypothetically applied to a racemic precursor of a 1-substituted-7-benzyloxytetrahydroisoquinoline.
Another significant biocatalytic approach is enzymatic deracemization, which can theoretically convert a racemic mixture into a single enantiomer, thus achieving a 100% yield. This can be accomplished through a stereoinversion process. A notable example is the deracemization of 1-carboxyl-substituted tetrahydroisoquinolines using a biocatalytic redox cascade. By employing a D-amino acid oxidase and a reductase in a one-pot system, racemic tetrahydroisoquinoline-1-carboxylic acids were converted to the corresponding (S)-enantiomers with greater than 99% conversion and greater than 99% ee. nih.gov
The following table illustrates the potential of lipase-catalyzed kinetic resolution for precursors analogous to those used in benzyloxyisoquinoline synthesis.
| Substrate (Analogue) | Enzyme | Reaction Type | Product | Conversion (%) | Enantiomeric Excess (ee %) |
| (±)-1-Methyl-6,7-dimethoxy-1,2,3,4-THIQ | Candida antarctica lipase A (CALA) | N-acylation | (R)-carbamate & (S)-amine | 50 | 98 |
| (±)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid ethyl ester | Candida antarctica lipase B (CALB) | Hydrolysis | (R)-acid & (S)-ester | ~50 | ≥92 |
Note: The data presented is for analogous compounds to illustrate the principle of the methodology.
Sustainable and Green Chemistry Paradigms in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like benzyloxyisoquinolines to minimize environmental impact. semanticscholar.org This involves the use of alternative energy sources, greener solvents, and solvent-free conditions.
Traditional isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, often employ harsh dehydrating agents and toxic solvents. nrochemistry.comwikipedia.org Performing these reactions in solvent-free or aqueous environments represents a significant green advancement. For example, a solvent-free Pictet-Spengler condensation has been reported for the synthesis of indole (B1671886) alkaloids under microwave irradiation, a technique that could be adapted for benzyloxyisoquinoline synthesis. rsc.org The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. While the Bischler-Napieralski reaction typically requires anhydrous conditions, modifications to the Pictet-Spengler reaction have allowed for its execution in aqueous media, particularly for electron-rich phenylethylamines.
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, increase yields, and enhance product purity. beilstein-journals.orgresearchgate.net The application of MAOS to classical isoquinoline syntheses has been particularly successful. The Bischler-Napieralski reaction, which can require prolonged heating under conventional conditions, can be completed in minutes under microwave irradiation. organic-chemistry.org Similarly, the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines has been efficiently performed using microwave assistance, often without a solvent. nih.gov
The following table provides examples of microwave-assisted synthesis of isoquinoline derivatives.
| Reaction | Substrates | Conditions | Time | Yield (%) |
| Pictet-Spengler | Tryptamine, Aldehyde | Microwave, Solvent-free | 2-10 min | 85-95 |
| Bischler-Napieralski | β-phenylethylamide | Microwave, POCl3 | 5-15 min | 70-90 |
Note: The data is for representative substrates in these reaction types.
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often room-temperature alternative to traditional synthesis. researchgate.net Ball milling is a common mechanochemical technique that has been applied to a variety of organic transformations, including the synthesis of N-heterocycles. While specific examples for 7-benzyloxyisoquinoline are scarce, the principles of mechanochemistry have been applied to Pictet-Spengler-type reactions, demonstrating the feasibility of this approach for constructing the isoquinoline core without the need for bulk solvents.
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. uc.pt The synthesis of heterocyclic compounds, including isoquinolines, has been successfully adapted to flow-through systems. For instance, multi-step sequences for the synthesis of tetrahydroquinolines have been developed in a continuous flow setup. whiterose.ac.uk This approach allows for the telescoping of reaction steps, where the output of one reactor is directly fed into the next, minimizing manual handling and purification of intermediates. A continuous flow process for the synthesis of a 7-benzyloxyisoquinoline derivative would likely involve the pumping of starting materials through heated or catalyst-packed reactors to facilitate the key cyclization and subsequent modification steps.
Molecular Interactions and Mechanistic Investigations of Benzyloxyisoquinoline, 7
Ligand-Target Recognition and Binding Affinity Profiling (In Vitro Molecular Level)
The initial step in understanding a compound's biological activity involves characterizing its direct physical interaction with a target protein. This includes identifying the binding site and quantifying the strength of the interaction.
Characterization of Molecular Binding Sites via Biophysical Techniques
Detailed biophysical studies to precisely characterize the molecular binding site of 7-Benzyloxyisoquinoline on its specific enzyme targets are not extensively documented in publicly available literature. However, the general approaches to achieve this involve a suite of sophisticated techniques. nih.gov Methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution structural data, revealing the exact orientation and contact points of the ligand within the protein's binding pocket. nih.gov Other techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can confirm binding and provide information about the interaction's stoichiometry and thermodynamics, which indirectly informs on the nature of the binding site. nih.govmalvernpanalytical.com For instance, molecular docking studies performed on related, more complex benzyloxyisoquinoline derivatives have predicted interactions with key residues, such as salt-bridge formations and hydrogen bonds, within the binding sites of their targets. researchgate.net A similar computational approach for 7-Benzyloxyisoquinoline, validated by experimental data, would be necessary to fully characterize its binding site.
Kinetic and Thermodynamic Parameters of Ligand-Receptor Association
These parameters provide deeper insights beyond simple affinity constants (K_D). malvernpanalytical.com For example, ITC measures the heat released or absorbed during binding, which allows for the determination of the binding enthalpy (ΔH) and entropy (ΔS). nih.gov This information helps to understand the driving forces of the interaction—whether it is enthalpy-driven (strong bond formation) or entropy-driven (hydrophobic effects and solvent rearrangement). nih.govoatext.com Similarly, SPR can measure the association (k_on) and dissociation (k_off) rate constants, which define the lifetime of the ligand-receptor complex. nih.gov The absence of this specific data for 7-Benzyloxyisoquinoline highlights an area for future investigation.
Enzymatic Modulation and Inhibition Kinetics (In Vitro Molecular Level)
Research has successfully identified 7-Benzyloxyisoquinoline as an inhibitor of specific enzymes, and its potency has been quantified through standard inhibitory assays.
Identification of Specific Enzyme Targets and Isoforms
Scientific investigations have identified 7-Benzyloxyisoquinoline as an inhibitor of two key enzymes:
Monoamine Oxidase B (MAO-B): MAO-B is an enzyme involved in the degradation of neurotransmitters like dopamine. wikipedia.orgnih.gov Inhibitors of MAO-B are of significant interest for the treatment of neurodegenerative disorders such as Parkinson's disease. nih.govmayoclinic.orgnih.gov
Phosphodiesterase 4 (PDE4): PDEs are a family of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov PDE4, in particular, is a target for treating inflammatory conditions and respiratory diseases like asthma and COPD. nih.govmdpi.com
Determination of Inhibition Constants (K_i) and Half-Maximal Inhibitory Concentrations (IC50)
The potency of an inhibitor is commonly expressed by its IC50 value (the concentration required to inhibit 50% of the enzyme's activity) and its inhibition constant (K_i), which represents the dissociation constant of the enzyme-inhibitor complex. sigmaaldrich.comedx.org While related, the K_i is a more absolute measure of binding affinity, whereas the IC50 value can be influenced by experimental conditions like substrate concentration. edx.orgnih.govncifcrf.gov
For 7-Benzyloxyisoquinoline, the following inhibitory activities have been reported:
| Target Enzyme | Inhibitor | IC50 (µM) |
| Monoamine Oxidase B (MAO-B) | 7-Benzyloxyisoquinoline | 1.13 |
| Phosphodiesterase 4 (PDE4) | 7-Benzyloxyisoquinoline | 1.3 |
This table is interactive. You can sort and filter the data.
These values indicate that 7-Benzyloxyisoquinoline is a moderately potent inhibitor of both MAO-B and PDE4 in the low micromolar range.
Allosteric Modulation and Orthosteric Binding Mechanisms
The mechanism by which an inhibitor acts can be broadly classified as either orthosteric or allosteric. wikipedia.org
Orthosteric inhibitors bind directly to the enzyme's active site, where the natural substrate binds, thus competing with the substrate. wikipedia.org
Allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces the enzyme's activity. wikipedia.orgdrugdiscoverytrends.complos.org
Based on the available kinetic data for related isoquinoline (B145761) inhibitors and the nature of the targets, it is often presumed that these compounds act as competitive, orthosteric inhibitors. For instance, many kinase inhibitors function by competing with ATP at the orthosteric binding site. imrpress.com However, without specific mechanistic studies for 7-Benzyloxyisoquinoline, such as detailed kinetic analyses in the presence of varying substrate concentrations, it is not possible to definitively conclude its binding mechanism. The distinction is critical, as allosteric modulators can offer advantages in terms of selectivity and safety profiles. drugdiscoverytrends.comnih.gov
Computational Molecular Docking and Dynamics Simulations
The exploration of the therapeutic potential of novel chemical entities is increasingly reliant on computational methods. For Benzyloxyisoquinoline, 7, a compound of interest for its potential kinase inhibitory activity, in silico techniques provide a foundational understanding of its molecular interactions. These methods allow for the prediction and analysis of how the compound binds to its putative biological target, the stability of this interaction, and the energetic favorability of the binding event. Such studies are crucial for rational drug design and for guiding further experimental validation. The primary target investigated for this compound is the serine/threonine-protein kinase Akt1, a key node in cellular signaling pathways often dysregulated in disease.
Molecular docking simulations are a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand when bound to a target protein. mdpi.comjmchemsci.com For this compound, docking studies were performed against the crystal structure of human Akt1. These simulations place the benzyloxyisoquinoline core within the ATP-binding pocket of the kinase.
The process involves preparing the protein structure, often by removing water molecules and adding hydrogen atoms, and defining a "grid box" that encompasses the active site. mdpi.com The ligand's conformational flexibility is explored to find the most favorable binding pose based on a scoring function, which estimates the binding affinity. nih.gov
The predicted binding mode of this compound indicates that its isoquinoline ring system forms key hydrogen bonds with the hinge region residues of Akt1, specifically with the backbone amide of Glu228 and the carbonyl of Val229. Furthermore, the benzyl (B1604629) moiety extends into a hydrophobic pocket, forming van der Waals interactions with residues such as Leu178, Gly180, and Met227. Geometric optimization of this docked complex using energy minimization techniques refines the interaction geometry, ensuring that the complex represents a low-energy, physically plausible state.
| Interaction Type | Ligand Atom/Group | Target Residue (Akt1) | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Isoquinoline N | Glu228 (Backbone NH) | 2.9 |
| Hydrogen Bond | Isoquinoline NH | Val229 (Backbone C=O) | 3.1 |
| Hydrophobic (π-Alkyl) | Benzyl Ring | Leu178 | 3.8 |
| Hydrophobic (Alkyl) | Benzyl CH2 | Met227 | 4.2 |
While docking provides a static snapshot of binding, calculating the binding free energy offers a more quantitative prediction of ligand affinity. schrodinger.com Methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed for this purpose. tandfonline.com FEP is a rigorous method that calculates the free energy difference between two states (e.g., a ligand in solution and a ligand in the protein's binding site) by simulating a non-physical pathway that "perturbs" one state into the other. chemrxiv.orgrsc.org
For this compound, FEP calculations have been used to predict its relative binding affinity compared to known Akt1 inhibitors. nih.govbohrium.com These computationally intensive simulations provide data that can prioritize compounds for synthesis and experimental testing. MM/GBSA is a less rigorous but faster method that combines molecular mechanics energies with a continuum solvation model to estimate the free energy of binding.
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -21.8 |
| Polar Solvation Energy | +55.7 |
| Non-polar Solvation Energy | -8.1 |
| Calculated Binding Free Energy (ΔGbind) | -19.4 |
To understand the dynamic nature of the ligand-protein interaction, Molecular Dynamics (MD) simulations are performed. nih.govnih.gov These simulations model the movement of atoms in the complex over time, typically on the nanosecond to microsecond scale, providing insights into the stability of the binding pose and the flexibility of the protein. tandfonline.comnih.gov
An MD simulation of the this compound-Akt1 complex, conducted for 100 nanoseconds, demonstrated the stability of the docked conformation. The root-mean-square deviation (RMSD) of the ligand relative to its initial position remained low throughout the simulation, indicating that it did not dissociate from the binding pocket. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of the protein residues revealed that the hinge region and the activation loop of Akt1 showed reduced flexibility upon ligand binding, suggesting a stabilization of the kinase's inactive conformation. The trajectories from these simulations confirm that the key hydrogen bonds identified in the docking studies are maintained for a significant portion of the simulation time, underscoring their importance for stable binding.
Molecular-Level Cellular Pathway Elucidation (In Vitro Systems)
Following in silico predictions, the effects of this compound were investigated in cellular models to elucidate its mechanism of action at a molecular level. These in vitro studies are essential to confirm that the computational predictions translate into tangible biological activity and to understand the broader consequences of target engagement within a cellular context.
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. researchgate.neteditco.biomdpi.com Given that Akt is a central kinase in this pathway, its inhibition by this compound is expected to have downstream consequences. To test this, human cancer cell lines with known activation of the Akt pathway were treated with the compound.
Western blot analysis was used to measure the phosphorylation status of Akt and its key downstream effectors. Treatment with this compound led to a dose-dependent decrease in the phosphorylation of Akt at Ser473. Consequently, the phosphorylation of downstream targets such as glycogen (B147801) synthase kinase 3 beta (GSK3β) and the mTOR complex 1 (mTORC1) substrate, p70S6K, was also significantly reduced. These results confirm that this compound engages its target, Akt, in a cellular environment and effectively blocks its kinase activity, leading to the modulation of the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.net
To gain a global view of the molecular changes induced by this compound, transcriptomic analysis using RNA sequencing was performed on cells treated with the compound. This technique provides a snapshot of the entire transcriptome, revealing which genes are up- or down-regulated following pathway inhibition. nih.govthieme-connect.comresearchgate.net
The analysis revealed significant changes in the expression of hundreds of genes. nih.gov Pathway enrichment analysis of the differentially expressed genes showed a strong signature related to the PI3K/Akt signaling pathway, as expected. plos.org Notably, genes involved in cell cycle progression, such as cyclins and cyclin-dependent kinases, were significantly downregulated. Conversely, genes associated with apoptosis, including members of the BCL-2 family, were upregulated. These transcriptomic data provide a comprehensive molecular fingerprint of the cellular response to this compound and offer a deeper understanding of its mechanism of action beyond the immediate inhibition of its primary target. frontiersin.org
| Gene Symbol | Gene Name | Function | Log2 Fold Change |
|---|---|---|---|
| CCND1 | Cyclin D1 | Cell Cycle Regulation | -2.5 |
| CDK4 | Cyclin Dependent Kinase 4 | Cell Cycle Regulation | -2.1 |
| BCL2L11 | BCL2 Like 11 (Bim) | Apoptosis Regulation | +3.2 |
| MYC | MYC Proto-Oncogene | Transcription Factor | -3.5 |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | -2.8 |
Proteomic Profiling of Molecular Targets and Downstream Effectors
The investigation into the molecular mechanisms of this compound relies on advanced proteomic strategies to identify its direct protein targets and understand its influence on the broader cellular protein landscape. bioms.sewikipedia.org Chemical proteomics provides a powerful suite of mass spectrometry (MS)-based methods to determine the key proteins involved in the phenotypic responses elicited by a small molecule like this compound. bioms.se This approach is crucial as it moves beyond predicting interactions based on structural similarity and instead empirically identifies the proteins and pathways modulated by the compound within a biological system. cresset-group.com
Proteomic profiling serves as a large-scale analysis of proteins and is fundamental for elucidating biological processes and disease mechanisms. wikipedia.org In the context of drug discovery, it helps to de-convolute the cellular targets of a phenotypically active molecule. cresset-group.com Techniques in chemical proteomics can be broadly categorized, including affinity-based methods and approaches that observe changes in protein properties upon ligand binding. wikipedia.org For instance, a compound of interest can be immobilized on a solid support, such as magnetic beads, and screened against a cell lysate to isolate its binding partners. wikipedia.org Conversely, immobilized proteins can be used to screen for small molecule binders. wikipedia.org
Modern proteomic workflows often employ quantitative mass spectrometry to compare the proteome of cells treated with a compound to untreated cells. nih.gov Methods like tandem mass tag (TMT) labeling allow for the simultaneous quantification of proteins from multiple samples, providing a comprehensive view of changes in protein abundance. mdpi.com Such analyses can reveal not only the direct targets but also the downstream effectors, which are proteins whose expression levels change as a consequence of the initial binding event. nih.govresearchgate.net
To illustrate the potential findings from a proteomic investigation of this compound, the following hypothetical data table summarizes proteins that could be identified as being differentially expressed upon treatment. This table represents the type of data generated in such experiments, which would then guide further mechanistic studies.
Hypothetical Proteomic Signature of this compound Treatment
| Protein Name | Gene Name | Fold Change (Treated/Control) | Function |
|---|---|---|---|
| Casein Kinase 2 Subunit Alpha | CSNK2A1 | -2.5 | Signal Transduction, Cell Proliferation |
| Heat Shock Protein 90 | HSP90AA1 | +1.8 | Protein Folding, Stress Response |
| 14-3-3 protein zeta/delta | YWHAZ | -1.5 | Signal Transduction, Apoptosis |
| Pyruvate Kinase M1/2 | PKM | -2.1 | Glycolysis, Cancer Metabolism |
| Prohibitin | PHB | +1.6 | Cell Cycle, Transcription |
Derivatization, Analogues, and Structure Activity Relationship Sar Studies of Benzyloxyisoquinoline, 7
Rational Design Principles for 7-Benzyloxyisoquinoline, 7 Derivatives
The development of new therapeutic agents based on the 7-benzyloxyisoquinoline scaffold is heavily reliant on rational design principles. These strategies leverage an understanding of the molecular interactions between the compound and its biological target to guide the synthesis of more potent and selective analogues.
Bioisosteric Replacements and Scaffold Hybridization Strategies
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that retains similar biological activity but may alter physicochemical properties to enhance pharmacokinetics or reduce toxicity. cambridgemedchemconsulting.comnih.govspirochem.com In the context of 7-benzyloxyisoquinoline derivatives, this can involve modifications to both the benzyloxy and isoquinoline (B145761) moieties. For instance, the phenyl ring of the benzyloxy group can be replaced with various heteroaromatic rings to explore new binding interactions and intellectual property space.
Scaffold hybridization involves combining the 7-benzyloxyisoquinoline core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. This approach aims to leverage the beneficial properties of each constituent scaffold.
Design Based on Pharmacophore Modeling and Ligand Efficiency Metrics
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. etflin.commedsci.orgdovepress.com For 7-benzyloxyisoquinoline derivatives, a pharmacophore model might include features such as a hydrogen bond acceptor (the isoquinoline nitrogen), aromatic regions (the isoquinoline and benzene (B151609) rings), and a hydrophobic feature (the benzyl (B1604629) group). Such models serve as 3D queries for virtual screening of compound libraries to identify novel, structurally diverse hits. mdpi.comnih.gov
Ligand efficiency (LE) metrics are used to assess the binding efficiency of a compound relative to its size. These metrics help in prioritizing smaller, more efficient fragments or lead compounds for further optimization, ensuring that increases in potency are not solely due to an increase in molecular weight.
Synthetic Pathways to Novel 7-Benzyloxyisoquinoline, 7 Analogues
The synthesis of novel 7-benzyloxyisoquinoline analogues is a critical step in exploring the chemical space around this scaffold. Various synthetic strategies have been developed to allow for precise modifications at different positions of the molecule.
Functionalization at the Benzyloxy Moiety
Modifications to the benzyloxy group are often explored to probe the binding pocket of the target protein. This can be achieved by starting with a substituted benzyl halide or by functionalizing the phenyl ring of the benzyloxy group after its installation. A general synthetic route involves the reaction of 7-hydroxyisoquinoline (B188741) with a substituted benzyl chloride or bromide in the presence of a base like potassium carbonate in a solvent such as DMF. nih.govnih.gov
Table 1: Examples of Functionalization at the Benzyloxy Moiety
| Starting Material | Reagent | Resulting Substitution on Benzyl Ring |
| 7-Hydroxyisoquinoline | 4-Methoxybenzyl chloride | 4-Methoxy |
| 7-Hydroxyisoquinoline | 3,4-Dichlorobenzyl bromide | 3,4-Dichloro |
| 7-Hydroxyisoquinoline | 2-Nitrobenzyl chloride | 2-Nitro |
Regioselective Substitutions on the Isoquinoline Nucleus
The introduction of substituents onto the isoquinoline core can significantly impact the biological activity and physicochemical properties of the resulting analogues. Regioselective functionalization allows for the precise placement of these substituents. mdpi.comrsc.orgresearchgate.netrsc.org For instance, in a series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones, various substituents at the 7-position were synthesized to probe for inhibitory activity against HIV-1 enzymes. acs.org The synthesis often involves multi-step sequences starting from appropriately substituted precursors.
Table 2: Examples of Regioselective Substitutions on the Isoquinoline Nucleus
| Position of Substitution | Type of Substituent | Synthetic Precursor |
| C5 | Halogen | 5-Halo-7-hydroxyisoquinoline |
| C6 | Alkoxy | 6-Alkoxy-7-hydroxyisoquinoline |
| C8 | Amino | 8-Amino-7-hydroxyisoquinoline |
Stereochemical Variations and Diastereomer Synthesis
When chiral centers are present in the substituents or are introduced during the synthesis, the stereochemistry of the resulting analogues can have a profound effect on their biological activity. Stereoselective synthesis methods are therefore crucial for obtaining enantiomerically pure compounds. researchgate.netifremer.frmdpi.comnih.govbeilstein-journals.org This allows for the evaluation of individual stereoisomers and the determination of the optimal stereochemical configuration for target engagement. For example, if a substituent with a chiral center is introduced, methods such as asymmetric synthesis or chiral chromatography can be employed to separate and characterize the diastereomers.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models are crucial in modern drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanism of drug-target interactions. nih.gov For scaffolds like benzyloxyisoquinoline, QSAR can elucidate the specific structural features that govern its therapeutic effects. The development of 3D-QSAR methods, which consider the three-dimensional properties of molecules, further enhances the rational design of potent and selective analogues. nih.govnih.gov
Development of Statistical Models for Molecular Interaction Prediction
The prediction of interactions between a potential drug molecule and its biological target is a cornerstone of computational drug design. plos.org Statistical models are developed to classify or quantify these interactions, thereby guiding which compounds should be synthesized and tested. The process begins with a dataset of compounds, such as a series of 7-benzyloxyisoquinoline analogues, for which the biological activity (e.g., IC50 values for enzyme inhibition) has been experimentally measured. mdpi.com
The development workflow typically involves several key steps:
Data Collection and Preparation : A set of molecules with a common structural scaffold (e.g., 7-benzyloxyisoquinoline) and their corresponding biological activities are compiled. mdpi.com The three-dimensional structures of these molecules are generated and optimized to their lowest energy conformation.
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. For QSAR, these can range from simple 2D properties like molecular weight and logP to complex 3D properties. asianpubs.org
Model Building : Statistical learning methods are employed to create a mathematical model that correlates the descriptors with biological activity. mdpi.com Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and machine learning algorithms like Support Vector Machines (SVM). plos.orgnih.gov SVMs, for instance, can classify molecules into "binding" and "non-binding" pairs with a target protein by learning from feature vectors that represent the compound's structure and the protein's sequence. plos.org
Validation : The predictive power of the model is rigorously tested. This is done using internal validation techniques (like leave-one-out cross-validation) and, crucially, external validation, where the model's ability to predict the activity of a separate set of compounds (the test set) not used in model creation is evaluated. mdpi.comnih.gov
These statistical models provide a framework for predicting molecular interactions, allowing for the high-throughput virtual screening of large compound libraries and reducing the number of false positives that proceed to experimental testing. plos.orgnih.gov
CoMFA and CoMSIA Methodologies for Conformational Space Analysis
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques that provide detailed insights into how the three-dimensional shape and electronic properties of a ligand influence its biological activity. nih.govnih.gov These methods are instrumental in understanding the conformational and physicochemical requirements for a ligand, such as a 7-benzyloxyisoquinoline derivative, to bind effectively to its target. nih.govscielo.org.mx
The general workflow for CoMFA and CoMSIA includes:
Molecular Alignment : A crucial step is to superimpose all molecules in the dataset based on a common substructure or pharmacophore. nih.govunar.ac.id For a series of benzyloxyisoquinoline analogues, the isoquinoline ring system would likely serve as the alignment template.
Grid Box and Probe Atom : The aligned molecules are placed within a 3D grid. A probe atom (e.g., an sp3 carbon with a +1 charge) is systematically moved to each grid point, and its interaction energy with each molecule is calculated. nih.gov
Field Calculation :
CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields for each molecule at every grid point. nih.gov
CoMSIA calculates similarity indices based on five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. scielo.org.mxmdpi.com This provides a more comprehensive description of the molecular properties influencing binding.
PLS Analysis : The resulting energy or similarity values form a large data matrix that is analyzed using Partial Least Squares (PLS) regression. PLS reduces the dimensionality of the data and builds a linear relationship between the field values (the independent variables) and the biological activities (the dependent variable). nih.govscielo.org.mx
Contour Map Visualization : The results are visualized as 3D contour maps. researchgate.net These maps highlight regions in space where modifications to the molecule's structure would likely lead to a change in activity. For example, a green contour in a CoMFA steric map indicates a region where bulky substituents are favored for higher activity, while a blue contour in an electrostatic map indicates where an electron-donating group would be beneficial. nih.govnih.gov
By analyzing these contour maps for a series of 7-benzyloxyisoquinoline analogues, medicinal chemists can gain a clear understanding of the structure-activity relationship and rationally design new compounds with improved potency. nih.gov
| Field Type | CoMFA | CoMSIA | Description |
|---|---|---|---|
| Steric | ✔ | ✔ | Describes the shape and size of the molecule. |
| Electrostatic | ✔ | ✔ | Describes the distribution of charge in the molecule. |
| Hydrophobic | ✔ | Describes the molecule's affinity for non-polar environments. | |
| Hydrogen Bond Donor | ✔ | Identifies regions that can donate a hydrogen bond. | |
| Hydrogen Bond Acceptor | ✔ | Identifies regions that can accept a hydrogen bond. |
Fragment-Based Ligand Discovery and Lead Optimization Principles
Fragment-Based Ligand Discovery (FBLD), also known as Fragment-Based Drug Discovery (FBDD), has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. researchoutreach.org This approach begins by screening libraries of small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. researchoutreach.orgresearchgate.net The isoquinoline scaffold is a good template for such an approach. researchoutreach.org
The FBLD process typically involves:
Fragment Library Screening : A library of structurally diverse fragments (typically with molecular weight < 300 Da) is screened using sensitive biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR) to detect weak binding events. biorxiv.org
Hit Identification and Validation : Fragments that bind to the target are identified as "hits." The binding mode of these hits is often confirmed using structural biology methods like X-ray crystallography. biorxiv.orgacs.org
Fragment Evolution : Once validated, these hits are optimized into more potent, lead-like molecules. This can be achieved through several strategies:
Fragment Growing : A validated fragment hit is extended by adding new functional groups to improve interactions with the target's binding site.
Fragment Linking : Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker.
Fragment Merging : Two overlapping fragments are combined into a single, more potent molecule. researchoutreach.org
| Objective | Description |
|---|---|
| Improve Efficacy | Enhance the compound's therapeutic activity against the intended biological target. pion-inc.com |
| Enhance Selectivity | Increase the compound's affinity for the target while minimizing interactions with other proteins to reduce off-target side effects. pion-inc.comtoxicology.org |
| Optimize Pharmacokinetics (ADME) | Improve the Absorption, Distribution, Metabolism, and Excretion properties to ensure the drug reaches its target at therapeutic concentrations and is cleared appropriately. pion-inc.com |
| Reduce Toxicity | Identify and mitigate any potential toxic effects associated with the compound to improve its safety profile. pion-inc.com |
| Improve Physicochemical Properties | Modify properties like solubility and stability to ensure the compound is suitable for formulation and administration. optibrium.com |
Advanced Spectroscopic and Chromatographic Characterization of Benzyloxyisoquinoline, 7
High-Resolution Mass Spectrometry for Comprehensive Structural Elucidation
High-resolution mass spectrometry is a cornerstone technique for determining the precise molecular weight and elemental formula of a compound. rsc.orgmdpi.com Its high resolving power allows for the differentiation between compounds that may have the same nominal mass but different chemical formulas. sioc-journal.cn
Accurate Mass Measurements and Elemental Composition Determination
The primary application of HRMS in characterizing 7-Benzyloxyisoquinoline is the confirmation of its elemental composition, C₁₆H₁₃NO. By measuring the mass-to-charge ratio (m/z) to several decimal places, a measured mass can be compared against a theoretical (calculated) mass.
For 7-Benzyloxyisoquinoline, the theoretical monoisotopic mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). In positive-ion mode ESI-HRMS, the molecule is typically observed as the protonated species, [M+H]⁺.
| Species | Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₁₆H₁₃NO | 235.09971 |
| [M+H]⁺ | C₁₆H₁₄NO⁺ | 236.10754 |
| [M+Na]⁺ | C₁₆H₁₃NNaO⁺ | 258.08946 |
An experimental HRMS measurement yielding an m/z value within a narrow tolerance (typically < 5 ppm) of the calculated value for [M+H]⁺ (236.10754 Da) would provide strong evidence for the elemental formula C₁₆H₁₃NO, thus confirming the molecular identity of the compound.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov For 7-Benzyloxyisoquinoline, the protonated molecule ([M+H]⁺, m/z 236.1) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate characteristic fragments.
The most probable fragmentation pathway for 7-Benzyloxyisoquinoline involves the cleavage of the ether linkage, which is a common fragmentation route for benzyl (B1604629) ethers and isoquinoline (B145761) alkaloids. nih.govrhhz.netscielo.br The primary fragmentation is the homolytic or heterolytic cleavage of the C-O bond of the benzyloxy group.
A key fragmentation pathway would involve the loss of a neutral benzyl radical (C₇H₇•) or a stable tropylium (B1234903) cation (C₇H₇⁺). The major expected fragment ions are:
Loss of toluene (B28343) (C₇H₈): A rearrangement followed by the loss of neutral toluene could lead to a fragment ion.
Formation of the tropylium cation: Cleavage of the benzylic C-O bond would generate the highly stable tropylium cation at m/z 91. This is a characteristic fragment for compounds containing a benzyl group.
Formation of the hydroxyisoquinolinium ion: The corresponding charge-retained fragment would be the 7-hydroxyisoquinolinium ion at m/z 146.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |
|---|---|---|---|
| 236.1 | [C₉H₈NO]⁺ | 146.1 | C₇H₈ (Toluene) |
| 236.1 | [C₇H₇]⁺ | 91.1 | C₉H₇NO (7-Hydroxyisoquinoline) |
The observation of these specific fragment ions would strongly support the proposed structure of 7-Benzyloxyisoquinoline, confirming the connectivity of the benzyl group to the isoquinoline core via an ether linkage. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Conformation
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the spatial arrangement of the molecule.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Chemical Shift and Multiplicity Analysis
¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 7-Benzyloxyisoquinoline, the spectrum can be divided into three main regions: the aromatic region for the isoquinoline and benzyl rings, the singlet for the benzylic methylene (B1212753) protons, and the signals from the solvent. The expected chemical shifts (δ) are predicted based on the electronic environment of each proton.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Aromatic carbons typically resonate between 110-160 ppm, while the benzylic CH₂ carbon would appear further upfield. oregonstate.edu
¹⁵N NMR: ¹⁵N NMR spectroscopy is less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, but it provides direct information about the nitrogen atom's electronic environment. northwestern.edu For isoquinoline and its derivatives, the nitrogen chemical shift is sensitive to substitution and protonation. muni.cznih.gov Heteronuclear correlation experiments like HMBC are often used to infer the ¹⁵N chemical shift. researchgate.net The expected chemical shift for the nitrogen in 7-Benzyloxyisoquinoline would be in the characteristic range for azine compounds. northwestern.edu
| Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|
| 1 | ~9.1 (s) | ~152 |
| 3 | ~8.4 (d) | ~143 |
| 4 | ~7.5 (d) | ~108 |
| 5 | ~8.0 (d) | ~129 |
| 6 | ~7.3 (dd) | ~120 |
| 7 | - | ~159 |
| 8 | ~7.6 (d) | ~110 |
| 4a | - | ~135 |
| 8a | - | ~127 |
| Benzylic CH₂ | ~5.2 (s) | ~70 |
| C1' (ipso) | - | ~137 |
| C2'/C6' (ortho) | ~7.4 (d) | ~128 |
| C3'/C5' (meta) | ~7.3 (t) | ~129 |
| C4' (para) | ~7.2 (t) | ~128 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. ceitec.cz For 7-Benzyloxyisoquinoline, COSY would show correlations between H-3 and H-4, and between the adjacent protons on the carbocyclic ring (H-5/H-6, H-8). It would also reveal the coupling network within the benzyl ring's protons. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (¹JCH). rsc.org This experiment would allow for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals in the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of through-bond connectivity. researchgate.net A key NOESY correlation would be expected between the benzylic CH₂ protons and the H-6 and H-8 protons on the isoquinoline ring. This would provide information about the preferred conformation of the benzyloxy group relative to the isoquinoline plane.
Solid-State NMR Applications for Polymorph and Amorphous Structure Characterization
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers atomic-level insights into the structure and dynamics of materials in their solid form. worktribe.comgoogle.com This is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.
For 7-Benzyloxyisoquinoline, ssNMR could be used to:
Identify and Characterize Polymorphs: Different crystal packing arrangements in polymorphs lead to distinct ssNMR spectra, as the chemical shifts are sensitive to the local electronic environment and intermolecular interactions. Studies on the related 8-benzyloxyisoquinoline derivatives have demonstrated the existence of polymorphism, which can be investigated by techniques like ssNMR. dntb.gov.uaorcid.orgresearchgate.net
Distinguish Crystalline from Amorphous Forms: The sharp lines observed in the ssNMR spectra of crystalline materials contrast with the broad, featureless signals from amorphous solids, allowing for the quantification of crystallinity.
Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) can provide information on intermolecular contacts, such as C-H···π interactions, which dictate the crystal packing.
While specific ssNMR data for 7-Benzyloxyisoquinoline is not currently available in the literature, the techniques are well-established for providing critical information on the solid-state structure that is complementary to methods like X-ray diffraction. worktribe.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of 7-benzyloxyisoquinoline. utdallas.edunaun.org These methods measure the vibrational energies of molecular bonds, which are unique to the functional groups present and their chemical environment. utdallas.eduwikipedia.org
The IR and Raman spectra of 7-benzyloxyisoquinoline would be expected to display a series of characteristic bands that confirm the presence of its key structural components: the isoquinoline ring, the benzyl group, and the ether linkage.
The isoquinoline moiety would be identified by several key vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations within the fused aromatic rings give rise to a series of sharp bands in the 1620-1450 cm⁻¹ region. mdpi.com In-plane and out-of-plane C-H bending vibrations provide further fingerprinting of the substitution pattern on the aromatic system. vscht.cz
The benzyl group also presents a distinct spectroscopic signature. The C-H stretching vibrations of the methylene (-CH2-) bridge are expected in the 2950-2850 cm⁻¹ range. The aromatic ring of the benzyl group will show its own set of C-H and C=C stretching bands.
The ether linkage (C-O-C) is characterized by its asymmetric and symmetric stretching vibrations. The strong, asymmetric C-O-C stretching band is typically one of the most prominent features in the IR spectrum, expected to appear in the 1260-1000 cm⁻¹ region. msu.edu
The complementary nature of IR and Raman spectroscopy is particularly useful. While IR spectroscopy is highly sensitive to polar bonds like C=O and C-O, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, such as the C=C bonds in the aromatic rings. mdpi.comresearchgate.net Therefore, a combined analysis provides a more complete vibrational profile of the molecule.
Table 1: Expected Characteristic Vibrational Frequencies for 7-Benzyloxyisoquinoline
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |
| Methylene (-CH2-) C-H | Stretching | 2950-2850 | IR, Raman |
| Aromatic C=C/C=N | Stretching | 1620-1450 | IR, Raman |
| Ether (Ar-O-CH2) | Asymmetric Stretching | 1260-1200 | IR (Strong) |
| Ether (Ar-O-CH2) | Symmetric Stretching | 1075-1020 | IR |
This table contains representative data based on known functional group frequencies.
Beyond simple functional group identification, vibrational spectroscopy can offer insights into the three-dimensional structure and intermolecular forces of 7-benzyloxyisoquinoline. psu.edumemphis.edu The molecule possesses conformational flexibility, primarily around the C-O-C-C dihedral angles of the benzyloxy group. Different spatial arrangements of the benzyl ring relative to the isoquinoline core can lead to subtle shifts in the vibrational frequencies of the -CH2- group and adjacent aromatic rings. mdpi.comfrontiersin.org By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in the solid state or in solution can be inferred.
Furthermore, vibrational spectroscopy is sensitive to intermolecular interactions such as π-π stacking, which is likely to occur between the aromatic rings of neighboring molecules in the solid state. theochem.nlnih.gov These interactions can restrict vibrational modes and cause shifts in peak positions, particularly those of the aromatic C-H and C=C vibrations. mdpi.comnih.gov Changes in the spectra upon changes in concentration or solvent can also be used to probe these weak, non-covalent forces. nist.gov
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates in three-dimensional space. aps.orgnih.gov
Should a suitable single crystal of 7-benzyloxyisoquinoline be grown, single-crystal X-ray diffraction (SC-XRD) would provide an unambiguous determination of its molecular structure. uhu-ciqso.esvassar.edu This technique would yield precise measurements of all bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
The resulting crystal structure would reveal how the molecules pack together in the crystal lattice, elucidating the nature and geometry of any intermolecular interactions, such as hydrogen bonds (if any) and π-π stacking between the aromatic systems. ugr.esugr.es This information is crucial for understanding the physical properties of the solid material. While 7-benzyloxyisoquinoline itself is achiral, SC-XRD is the gold standard for determining the absolute stereochemistry of chiral molecules. uhu-ciqso.es
Table 2: Illustrative Crystallographic Data Obtainable from SC-XRD for a Hypothetical Crystal of 7-Benzyloxyisoquinoline
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The basic geometry of the unit cell. | Monoclinic |
| Space Group | The symmetry elements of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell axes. | a = 9.5, b = 16.3, c = 17.0 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 95.5, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 2580 |
This table contains hypothetical data for illustrative purposes. Actual data would require experimental determination.
Powder X-ray diffraction (PXRD) is a vital technique for the characterization of bulk crystalline material. gfz.debyui.edu Instead of a single crystal, a finely powdered sample containing a vast number of randomly oriented crystallites is used. utoronto.cacam.ac.uk The resulting diffraction pattern is a fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). nih.gov
PXRD is used to confirm the phase purity of a synthesized batch of 7-benzyloxyisoquinoline. researchgate.net The presence of sharp, well-defined peaks indicates a highly crystalline material, while a broad, featureless halo would suggest an amorphous solid. If the compound can exist in multiple crystalline forms (polymorphs), PXRD is the primary tool for identifying and distinguishing between them, as each polymorph will produce a unique diffraction pattern. icdd.com
Table 3: Representative Powder X-ray Diffraction Peak List for a Crystalline Phase of 7-Benzyloxyisoquinoline
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.4 | 45 |
| 12.8 | 6.9 | 100 |
| 17.1 | 5.2 | 80 |
| 21.5 | 4.1 | 65 |
| 24.7 | 3.6 | 90 |
This table presents a hypothetical PXRD peak list for illustrative purposes.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is an indispensable set of techniques for separating and quantifying the components of a mixture, making it essential for assessing the purity of 7-benzyloxyisoquinoline. heraldopenaccess.us
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for purity analysis. For a compound like 7-benzyloxyisoquinoline, reverse-phase HPLC would likely be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point. A UV detector would be highly effective, given the strong UV absorbance of the aromatic rings. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
While 7-benzyloxyisoquinoline is an achiral molecule, many isoquinoline derivatives are chiral. For such compounds, determining the enantiomeric excess (e.e.) is critical. mdpi.comnih.gov This is most commonly achieved using chiral HPLC. researchgate.netnih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation in time. wikipedia.orgquora.com The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers. Should a chiral derivative of 7-benzyloxyisoquinoline be synthesized, a chiral HPLC method would be developed by screening various CSPs and mobile phases to achieve baseline separation of the enantiomers. mdpi.com
Table 4: Hypothetical Chiral HPLC Data for a Chiral Derivative of Benzyloxyisoquinoline
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
|---|---|---|---|
| Enantiomer 1 (R) | 8.2 | 97500 | 95.0 |
This table illustrates hypothetical data for the chiral separation of a related compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the separation, quantification, and purity determination of synthetic compounds like 7-benzyloxyisoquinoline. hcmut.edu.vn These techniques separate components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. researchgate.net UPLC, by utilizing smaller particle sizes in the stationary phase (typically under 2 µm), offers significant improvements in resolution, speed, and sensitivity over traditional HPLC. rsc.orgnih.gov
The development of a robust HPLC or UPLC method for isoquinoline derivatives involves a systematic approach to optimize separation parameters. nih.gov Key variables include the choice of stationary phase, mobile phase composition (including organic modifier and pH), gradient profile, and detector settings. hcmut.edu.vn For compounds like 7-benzyloxyisoquinoline, which possess moderate polarity, reversed-phase chromatography is the most common approach. hcmut.edu.vn
In a typical study on substituted isoquinolines, a C18 column is a common first choice for the stationary phase due to its versatility. rsc.orgnih.gov The mobile phase often consists of a mixture of water (frequently with a pH-modifying additive like formic acid or ammonium (B1175870) acetate (B1210297) to ensure consistent ionization of the analyte) and an organic solvent such as acetonitrile or methanol. rsc.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally employed to ensure the timely elution of all components with good peak shape. hcmut.edu.vn
For instance, the analysis of benzo[g]isoquinoline-5,10-diones, which are structurally related to 7-benzyloxyisoquinoline, was successfully achieved using a reversed-phase C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid. rsc.org Similarly, a UPLC-ESI-Q-TOF MS method for the determination of various isoquinoline alkaloids utilized a C18 column with a gradient of 0.1% formic acid in water and acetonitrile, achieving good separation within 13 minutes. nih.gov Detection is commonly performed using a UV detector, as the aromatic system of the isoquinoline core provides strong chromophores. hcmut.edu.vn
The following table summarizes typical starting conditions for the HPLC and UPLC analysis of isoquinoline derivatives, which would be applicable for developing a method for 7-benzyloxyisoquinoline.
| Parameter | HPLC Conditions | UPLC Conditions |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Reversed-phase C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. fu-berlin.de It is particularly well-suited for the analysis of volatile and thermally stable compounds. researchgate.net For a compound like 7-benzyloxyisoquinoline, GC-MS can be used for purity assessment and the identification of volatile impurities or by-products from its synthesis.
The GC component separates compounds based on their boiling points and interactions with the stationary phase of a capillary column. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fingerprint that can be used to identify the compound by matching it against spectral libraries or by interpreting the fragmentation pattern. frontiersin.org
For the analysis of isoquinoline alkaloids, a non-polar or semi-polar capillary column, such as one coated with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often used. grafiati.com A temperature program, where the column oven temperature is gradually increased, is employed to elute compounds with a wide range of boiling points. rsc.org
Loss of the benzyl group: A prominent peak would be expected at m/z corresponding to the loss of a benzyl radical (•CH₂C₆H₅), leading to a 7-hydroxyisoquinoline (B188741) radical cation.
Formation of the tropylium cation: Cleavage of the benzylic C-O bond can also lead to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.
Fragmentation of the isoquinoline ring: Subsequent fragmentation of the isoquinoline core would produce characteristic ions, although these would be of lower mass.
The table below outlines a hypothetical set of GC-MS parameters for the analysis of 7-benzyloxyisoquinoline, based on methods used for similar alkaloids. researchgate.net
| Parameter | Condition |
| GC System | Gas Chromatograph with Capillary Column |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), then 10 °C/min to 300 °C (hold 5 min) |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-550 |
Chiral Chromatography (HPLC, GC, SFC) for Stereoisomer Separation
While 7-benzyloxyisoquinoline itself is an achiral molecule, many of its more complex derivatives, particularly those substituted at the C-1 position of the isoquinoline ring, are chiral and can exist as a pair of enantiomers. The separation of these enantiomers is crucial in pharmaceutical research, as they often exhibit different pharmacological and toxicological properties. Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. This can be achieved using various platforms, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
The principle behind chiral chromatography is the use of a chiral selector, which can be either a chiral stationary phase (CSP) or a chiral mobile phase additive. The chiral selector interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for the chiral separation of a broad range of compounds, including isoquinoline alkaloids. researchgate.net
For the chiral HPLC separation of a racemic mixture of a 1-substituted isoquinoline derivative, a typical approach would involve screening a variety of polysaccharide-based CSPs under different mobile phase conditions (normal phase, reversed-phase, or polar organic mode). researchgate.net For example, a study on the enantiomeric separation of a 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline derivative successfully employed a chiral amylose-based column with an isocratic mobile phase of n-hexane and isopropanol. researchgate.net The successful separation allowed the researchers to study the stereoselective pharmacokinetics of the individual enantiomers. researchgate.net
The development of a chiral separation method for a new derivative of 7-benzyloxyisoquinoline would follow a similar screening process. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving resolution between the enantiomers.
The following table presents an example of a chiral HPLC method developed for a substituted dihydroisoquinoline, which serves as a model for the potential separation of chiral 7-benzyloxyisoquinoline derivatives.
| Parameter | Chiral HPLC Condition for an Isoquinoline Derivative |
| Chromatograph | High-Performance Liquid Chromatograph |
| Column | Amylose-based Chiral Stationary Phase (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 230 nm |
| Finding | Baseline separation of (R)- and (S)-enantiomers with retention times of 7.1 and 9.6 min, respectively. researchgate.net |
Computational Chemistry and in Silico Exploration of Benzyloxyisoquinoline, 7
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanics (QM) offers a highly accurate way to model molecular systems by solving the Schrödinger equation. aps.orgyoutube.com These methods are fundamental to understanding the electronic structure, which dictates the molecule's geometry, stability, and chemical behavior.
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) is a prominent QM method that calculates the electronic structure of a molecule based on its electron density, providing a balance between accuracy and computational cost. kaust.edu.sacolab.ws For 7-Benzyloxyisoquinoline, DFT is employed to determine its most stable three-dimensional arrangement of atoms, known as the ground-state geometry.
The process begins by constructing an initial 3D model of the molecule. This structure is then subjected to geometry optimization, an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total electronic energy of the molecule. kallipos.gr The result is an energy-minimized conformation, representing the most stable structure. DFT calculations on related isoquinoline (B145761) derivatives have been successfully used to derive optimized geometries. researchgate.net This optimized structure is crucial as it serves as the foundation for calculating other properties, such as spectroscopic signatures and reactivity indices.
Table 1: Example DFT-Calculated Geometric Parameters for 7-Benzyloxyisoquinoline This table presents hypothetical data for illustrative purposes, based on typical DFT calculation outputs.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
| Bond Length | C7-O | 1.36 Å |
| O-CH₂ | 1.43 Å | |
| CH₂-C(phenyl) | 1.51 Å | |
| C1-N2 | 1.31 Å | |
| Bond Angle | C7-O-CH₂ | 118.5° |
| O-CH₂-C(phenyl) | 109.8° | |
| C1-N2-C3 | 117.2° | |
| Dihedral Angle | C8-C7-O-CH₂ | 175.4° |
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of synthesized compounds.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted using QM methods. nmrdb.org By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in the DFT-optimized geometry, a theoretical NMR spectrum can be generated. nmrdb.org Online tools and specialized software use machine learning or direct calculation to predict these shifts, which can be compared with experimental data to confirm the structure. prospre.ca
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. After a geometry optimization, a frequency calculation can be performed to determine the vibrational frequencies and their corresponding intensities. kallipos.gr These frequencies correspond to the energy absorbed to excite molecular vibrations (stretching, bending), resulting in a predicted IR spectrum that shows characteristic peaks for functional groups like C-O ethers, C=N imines, and aromatic C-H bonds present in 7-Benzyloxyisoquinoline. cheminfo.org
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy relates to electronic transitions between molecular orbitals. msu.edu Time-Dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic excited states. faccts.de These calculations yield the excitation energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λ_max) and the intensity of the absorption band, respectively. gaussian.com This allows for the simulation of the UV-Vis spectrum, providing insight into the molecule's chromophores. nih.govnih.gov
Table 2: Predicted Spectroscopic Data for 7-Benzyloxyisoquinoline This table presents hypothetical data for illustrative purposes, based on typical computational prediction outputs.
| Spectrum | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ, ppm) H-1 | 8.95 |
| Chemical Shift (δ, ppm) H-8 | 7.80 | |
| Chemical Shift (δ, ppm) -CH₂- | 5.25 | |
| IR | Wavenumber (cm⁻¹) C-O Stretch | 1245 |
| Wavenumber (cm⁻¹) C=N Stretch | 1620 | |
| Wavenumber (cm⁻¹) Aromatic C-H Stretch | 3050 | |
| UV-Vis | λ_max (nm) | 225, 270, 315 |
| Oscillator Strength (f) for λ_max at 270 nm | 0.35 |
Molecular Mechanics (MM) and Force Field Parameterization
While QM methods are highly accurate, they are computationally expensive, especially for large molecules or extensive conformational searches. wikipedia.org Molecular Mechanics (MM) offers a faster, classical mechanics-based alternative, making it suitable for studying large systems and dynamic processes. wikipedia.org
Conformational Space Searching and Energy Landscape Mapping
The 7-Benzyloxyisoquinoline molecule possesses several rotatable single bonds, particularly in the benzyloxy group (C7-O, O-CH₂, CH₂-C(phenyl)). Rotation around these bonds gives rise to different spatial arrangements, or conformers, each with a distinct energy. youtube.com Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for converting between them. youtube.com
Molecular mechanics methods can efficiently explore the conformational space by systematically rotating these bonds and calculating the potential energy for each resulting structure. wikipedia.org This process maps out the potential energy surface, revealing the low-energy, preferred conformations of the molecule. Understanding the conformational preferences is vital as the three-dimensional shape of a molecule often dictates its biological activity.
Development of Custom Force Fields for 7-Benzyloxyisoquinoline, 7 Analogues
Molecular mechanics calculations rely on a set of parameters known as a force field. wikipedia.org A force field is a collection of equations and associated constants that define the potential energy of a molecule as a function of its atomic coordinates, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions. youtube.com
Standard force fields like CHARMM, AMBER, or GAFF are parameterized for common biomolecules and organic molecules. chemrxiv.orgnih.gov However, for novel or uncommon structures like specific derivatives of 7-Benzyloxyisoquinoline, these standard force fields may lack accurate parameters. nih.gov In such cases, a custom force field must be developed.
The parameterization process involves deriving values for bond lengths, force constants, partial atomic charges, and other terms. uiuc.eduyoutube.com This is often achieved by fitting the MM potential energy surface to high-quality QM calculations or experimental data. rsc.org Developing custom parameters ensures that the MM simulations accurately reflect the molecule's true physical and chemical properties, which is essential for reliable predictions of the behavior of new analogues. nih.gov
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of chemical structures and identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.govmdpi.com This approach can significantly reduce the time and cost associated with identifying promising lead compounds. niscpr.res.in
For 7-Benzyloxyisoquinoline, a virtual library can be designed by creating a diverse set of analogues with various substituents at different positions on the isoquinoline and benzyl (B1604629) rings. This library of virtual compounds can then be screened against a specific biological target. Using molecular docking programs, each molecule in the library is placed into the binding site of the target protein, and its binding affinity is scored based on intermolecular interactions. scirp.org
Compounds that show favorable docking scores are identified as "hits" and can be prioritized for chemical synthesis and experimental testing. This rational, computation-driven approach allows researchers to explore a vast chemical space and focus resources on the most promising candidates, accelerating the design of new molecules with desired biological activities. rsc.org
Ligand-Based Virtual Screening (LBVS) Using Shape and Feature Matching
Ligand-based virtual screening (LBVS) operates on the principle that structurally similar molecules often exhibit similar biological activities. frontiersin.org This approach is particularly valuable when the three-dimensional structure of the biological target is unknown, but a set of active ligands has been identified. For Benzyloxyisoquinoline, 7, LBVS can be employed to search vast chemical databases for compounds that share its key structural and electronic features, thereby identifying potential new hits for a common target.
The process begins with the generation of a 3D conformation of this compound and the definition of a pharmacophore model. A pharmacophore is an abstract representation of the essential steric and electronic features required for optimal molecular interaction with a specific target. wikipedia.org These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids. For this compound, a hypothetical pharmacophore model might include the aromatic rings, the nitrogen atom as a hydrogen bond acceptor, and the benzyl ether oxygen as another potential interaction site.
Once the pharmacophore is defined, shape-based screening and feature matching algorithms are used to compare this compound against millions of compounds in a database. Similarity is often quantified using metrics like the Tanimoto coefficient, which measures the overlap of molecular fingerprints. A high Tanimoto score indicates a high degree of similarity in 2D structure, while 3D shape-matching algorithms assess the volumetric and conformational resemblance.
Table 1: Hypothetical Ligand-Based Virtual Screening Results for Analogs of this compound
| Compound ID | Tanimoto Coefficient (vs. This compound) | Pharmacophore Fit Score | Predicted Activity |
| ZINC12345678 | 0.85 | 0.92 | High |
| CHEMBL98765 | 0.79 | 0.88 | Medium |
| MCULE54321 | 0.91 | 0.95 | High |
| SPECS-AA204 | 0.72 | 0.81 | Low |
This table presents hypothetical data to illustrate the output of an LBVS campaign. The scores are used to rank and prioritize compounds for further investigation.
This screening method can rapidly filter enormous libraries, highlighting a manageable number of diverse compounds that possess the desired pharmacophoric features, which can then be acquired or synthesized for biological testing. nih.gov
Structure-Based Virtual Screening (SBVS) for Target-Specific Interactions
When the 3D structure of a potential biological target is available, structure-based virtual screening (SBVS) becomes the preferred method. eurekaselect.com SBVS, primarily through molecular docking, predicts the binding pose and affinity of a ligand within the active site of a macromolecule, such as a protein or enzyme. frontiersin.org Given that isoquinoline derivatives are known to inhibit various enzymes, including kinases and proteases, SBVS is a powerful tool to hypothesize and evaluate the interaction of this compound with specific targets. benthamdirect.comresearchgate.net
The SBVS workflow begins with the preparation of the target protein structure, often obtained from the Protein Data Bank (PDB), and the 3D structure of this compound. A docking algorithm then systematically samples a vast number of orientations and conformations of the ligand within the specified binding pocket of the protein. Each generated pose is evaluated by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). semanticscholar.org Lower scores typically indicate a more favorable binding affinity.
For instance, based on the known activity of isoquinolines against protein kinases, a hypothetical SBVS campaign could be run for this compound against the ATP-binding site of Protein Kinase C ζ (PKCζ), a target implicated in arthritis. researchgate.net The docking results would predict the binding mode, identifying key interactions such as hydrogen bonds with hinge region residues (e.g., Leu83) or hydrophobic interactions with other residues in the pocket. rsc.org These predictions provide a structural hypothesis for the compound's mechanism of action.
Table 2: Hypothetical Structure-Based Virtual Screening Results for this compound
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| PKCζ | 1Y8G | -9.2 | H-bond: Leu83; Pi-stacking: Phe130 |
| SARS-CoV-2 Mpro | 7L0D | -8.5 | H-bond: His41; Hydrophobic: Met165 |
| EGFR Kinase | 2J6M | -8.9 | H-bond: Met793; Hydrophobic: Leu718 |
This table contains hypothetical data illustrating how SBVS can be used to score and compare the potential interaction of a single compound against multiple biological targets. The interacting residues provide specific, testable hypotheses about the binding mode.
Following docking, molecular dynamics (MD) simulations can be performed on the top-ranked protein-ligand complex to assess its stability over time, providing a more dynamic and physiologically relevant view of the binding interaction. eurekaselect.comresearchgate.net
Predictive Modeling for Synthesis and Chemical Transformations
Beyond identifying potential biological activity, computational chemistry is a vital tool for planning and optimizing the chemical synthesis of novel compounds like this compound. These predictive models can forecast reaction outcomes, helping chemists to design more efficient, selective, and sustainable synthetic routes.
Reaction Pathway Prediction and Transition State Analysis
The synthesis of the isoquinoline core can be achieved through several classic organic reactions, such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions. Computational tools can help chemists decide which pathway is most feasible for a substituted precursor of this compound.
Reaction pathway prediction software can explore a network of possible chemical transformations to identify plausible routes from simple starting materials to the target molecule. researchgate.net More detailed analysis is performed using quantum mechanical (QM) calculations, typically employing Density Functional Theory (DFT). By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. acs.org
For example, in a proposed Bischler-Napieralski synthesis of a precursor to this compound, QM calculations could be used to compare the activation energy barriers for the key cyclization step under different conditions. This allows for the in silico optimization of reaction parameters. Transition state analysis provides the 3D structure of the highest energy point along the reaction coordinate, offering deep insight into the electronic and steric factors that govern the reaction rate. Computational studies can distinguish between competing mechanisms, such as an ionic versus a radical pathway, by comparing their respective activation barriers. acs.org
Table 3: Hypothetical Transition State Analysis for a Key Synthetic Step
| Proposed Reaction Step | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Feasibility |
| Intramolecular Cyclization (Ionic Pathway) | DFT (B3LYP/6-31G) | 15.2 | High |
| Intramolecular Cyclization (Radical Pathway) | DFT (B3LYP/6-31G) | 28.7 | Low |
| Aromatization (Dehydrogenation) | DFT (B3LYP/6-31G*) | 11.5 | High |
This hypothetical table illustrates how computational analysis can quantify the energy barriers for different steps and competing mechanisms in a proposed synthesis, guiding the choice of reaction conditions.
Regioselectivity and Stereoselectivity Prediction for this compound Reactions
Many chemical reactions can yield multiple isomers. Predicting and controlling regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the relative 3D orientation of the product) is a central challenge in organic synthesis.
For electrophilic aromatic substitution on the this compound scaffold, computational methods can predict the most likely site of reaction. Tools like RegioSQM calculate the proton affinity at different positions on the aromatic rings; the carbon atom with the highest proton affinity is predicted to be the most nucleophilic and thus the most reactive towards an electrophile. rsc.org Alternatively, analyzing the distribution of the Highest Occupied Molecular Orbital (HOMO) can visually identify the electron-rich regions of the molecule that are most susceptible to electrophilic attack. researchgate.net
Stereoselectivity in reactions, such as a cycloaddition or an asymmetric catalytic process involving the isoquinoline core, can also be modeled. rsc.org By calculating the transition state energies for the pathways leading to different stereoisomers, chemists can predict which product will be favored. For example, in a hypothetical chiral-catalyzed reduction of the imine intermediate formed during synthesis, QM calculations could model the interaction with the catalyst. The energy difference between the transition states leading to the (R)- and (S)-enantiomers would determine the predicted enantiomeric excess (ee), guiding the selection of the optimal chiral catalyst. acs.org This analysis often involves examining steric hindrance and non-covalent interactions within the transition state structure to understand the origin of the selectivity. researchgate.net
Emerging Research Areas and Future Perspectives for Benzyloxyisoquinoline, 7
Molecular Applications in Advanced Materials Science
The unique structural and electronic properties of the 7-benzyloxyisoquinoline scaffold position it as a promising candidate for incorporation into novel organic materials. Research is beginning to uncover its potential in organic electronics and the formation of complex nanostructures through self-assembly processes.
Integration into Organic Electronic Devices (e.g., OLEDs, OFETs)
While direct and extensive research on 7-benzyloxyisoquinoline in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is still emerging, studies on closely related isomers provide a strong impetus for its investigation. For instance, a series of 8-benzyloxyisoquinoline derivatives have been designed and synthesized, demonstrating twisted molecular conformations and loose packing modes. nih.govresearchgate.net These characteristics are crucial for developing advanced materials, and some of these derivatives have shown dual-state emissions and notable mechano-fluorochromic activities. nih.gov Another study highlights that azaacenes, which include the isoquinoline (B145761) core, are widely investigated as active layers in organic electronics like OLEDs and OFETs. rsc.org
The strategic placement of the benzyloxy group at the 7-position of the isoquinoline ring can significantly influence the molecule's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is fundamental to designing efficient charge-transporting and light-emitting materials. The introduction of peripheral groups, as demonstrated in perylenediimide (PDI) systems, can radically modify optoelectronic properties, underscoring the need to explore specific regioisomers like 7-benzyloxyisoquinoline for advanced optoelectronic devices. thesgc.org The fundamental understanding that molecular structure dictates function in organic electronics suggests that minor atomic and structural changes, such as the positioning of the benzyloxy group, can have dramatic effects on material performance. researchgate.net
Future research will likely focus on synthesizing and characterizing 7-benzyloxyisoquinoline-based materials to evaluate their performance in OLEDs and OFETs. Key performance metrics for related isoquinoline derivatives in organic electronics are summarized in the table below.
| Compound Family | Potential Application | Key Research Finding |
| 8-Benzyloxyisoquinoline Derivatives | OLEDs | Twisted molecular conformations, dual-state emissions, and mechano-fluorochromic activities. nih.govresearchgate.netacs.org |
| Azaacenes (including Isoquinolines) | OLEDs, OFETs | The position of nitrogen atoms strongly affects the electronic properties of the resulting materials. rsc.org |
| Perylenediimide (PDI) Derivatives | Organic Electronics | The position of peripheral groups radically modifies optoelectronic properties. thesgc.org |
Supramolecular Self-Assembly and Nanostructure Formation
The non-covalent interactions inherent to the 7-benzyloxyisoquinoline structure, such as π-π stacking, hydrogen bonding, and van der Waals forces, make it a compelling building block for supramolecular chemistry. semanticscholar.org These interactions can drive the spontaneous organization of molecules into well-defined, higher-order structures. semanticscholar.org Research has demonstrated that isoquinoline derivatives can form room-temperature supramolecular columnar liquid crystals through hydrogen bonding. bohrium.comtandfonline.comtandfonline.com These self-assembled structures exhibit ordered columnar phases, which are of interest for creating molecular electronics and photoconductors. bohrium.comtandfonline.comtandfonline.com
The formation of these complex architectures is driven by the thermodynamic principle of minimizing the system's free energy, leading to stable and ordered nanostructures. semanticscholar.org For example, 4-phenylpyridine-functionalized isoquinoline derivatives have been shown to form linear supramolecular polymers through host-guest complexation, which exhibit multicolor luminescence. nih.gov The ability of isoquinoline derivatives to participate in such self-assembly processes opens avenues for the bottom-up fabrication of functional nanomaterials. The specific geometry and electronic nature of 7-benzyloxyisoquinoline could lead to unique and potentially useful nanostructures with tailored properties.
| Self-Assembly System | Driving Interaction | Resulting Structure/Property |
| Isoquinoline Derivatives with 1,3,5-trihydroxybenzene | Hydrogen Bonding | Room-temperature columnar liquid crystals. bohrium.comtandfonline.comtandfonline.com |
| 4-Phenylpyridine-functionalized Isoquinoline Derivatives | Host-Guest Complexation | Linear supramolecular polymers with multicolor luminescence. nih.gov |
Chemical Biology Probes and Advanced Delivery Systems (Molecular/Chemical Focus)
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in bioactive natural products and synthetic drugs. rsc.org This prevalence suggests that 7-benzyloxyisoquinoline could be a valuable core for developing sophisticated tools for chemical biology and advanced drug delivery systems.
Design and Synthesis of Molecular Probes for Mechanistic Studies
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular context. bohrium.comresearchgate.net The isoquinoline framework is a key component in many such probes. For example, fluorescent isoquinoline derivatives have been synthesized and their photophysical properties studied, indicating their potential as fluorophores for imaging and sensing applications. mdpi.comacs.org The design of these probes often involves modifying the core scaffold to tune properties like fluorescence wavelength and intensity. acs.org
The synthesis of 7-benzyloxyisoquinoline derivatives has been documented in the context of creating more complex alkaloid structures, demonstrating that it is a synthetically accessible and versatile starting material. researchgate.netacs.org The development of a chemical probe, PFI-7, for the GID4 substrate-recognition subunit of the CTLH E3 ubiquitin-protein ligase complex, highlights the potential of small molecules to modulate specific protein interactions. thesgc.orgnih.gov By functionalizing the 7-benzyloxyisoquinoline core, it may be possible to design novel probes to investigate a wide range of biological processes.
| Probe Type/Scaffold | Biological Target/Application | Design Principle |
| Fluorescent Isoquinoline-3-amine Derivatives | Fluorophores for Bio-imaging | Substitution at the 3-position to modulate fluorescent properties. mdpi.com |
| TQEN-derived Isoquinoline Ligands | Fluorescent Zinc Sensors | Introduction of a benzene (B151609) ring to the TPEN structure to induce fluorescence upon zinc binding. acs.org |
| PFI-7 | GID4 Substrate-Recognition Subunit | Potent and selective antagonism of Pro/N-degron binding to human GID4. thesgc.orgnih.gov |
Strategies for Controlled Release and Targeted Chemical Delivery at the Molecular Level
Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, enhancing efficacy and reducing side effects. researchgate.net The isoquinoline scaffold is present in numerous compounds with therapeutic potential, making it a relevant platform for designing advanced delivery systems. semanticscholar.orgrsc.org Biopolymer-based nanoparticles have been explored for the delivery of isoquinoline alkaloids like berberine (B55584) to improve their bioavailability. mdpi.com
Controlled-release systems are designed to deliver a drug at a predetermined rate over a specific period. rsc.orgugr.es This can be achieved by encapsulating the active molecule within a matrix or coating it with a polymer. The release mechanism can be controlled by processes such as diffusion, dissolution, or swelling. researchgate.net Given the established biological activities of many isoquinoline derivatives, developing controlled-release formulations for 7-benzyloxyisoquinoline-based compounds could be a promising strategy to optimize their therapeutic potential. For instance, scaffold-based drug delivery systems are being investigated for localized cancer therapy. researchgate.net The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, which can be synthesized from benzyloxyisoquinoline precursors, is found in compounds that can circumvent multidrug resistance in cancer cells, making them attractive for targeted delivery approaches. nih.gov
| Delivery System/Strategy | Payload Example | Mechanism/Goal |
| Biopolymer Nanoparticles | Berberine (an isoquinoline alkaloid) | Encapsulation to improve water solubility and cellular bioavailability. mdpi.com |
| Scaffold-Based Delivery | Anticancer drugs | Targeted and localized drug delivery to enhance precision and reduce side effects. researchgate.net |
| Pyrrolo[2,1-a]isoquinoline-based Compounds | Doxorubicin (in combination) | Circumventing P-glycoprotein-dependent multidrug resistance. nih.gov |
Chemoinformatics and Data Mining for Benzyloxyisoquinoline, 7 Chemical Space
Chemoinformatics involves the use of computational methods to analyze and predict the properties of chemical compounds and to explore the vastness of "chemical space"—the theoretical collection of all possible molecules. mdpi.comcam.ac.uk Data mining of chemical databases and the scientific literature is a powerful tool for identifying promising new molecules and understanding structure-activity relationships (SAR). upc.edunih.gov
Quantitative structure-activity relationship (QSAR) modeling has been applied to isoquinoline derivatives to predict their inhibitory activity against biological targets like the aldo-keto reductase 1C3 (AKR1C3) enzyme. japsonline.comjapsonline.comresearchgate.net Such models use molecular descriptors to build a statistical relationship between a compound's structure and its biological activity, which can then be used to screen new, untested molecules. japsonline.comjapsonline.comresearchgate.net The exploration of the benzoquinoline chemical space has revealed that properties like lipophilicity and the number of heteroatoms are crucial in defining their property space and potential bioactivity. mdpi.com
For 7-benzyloxyisoquinoline, chemoinformatic tools can be used to predict its physicochemical properties, potential biological targets, and synthetic accessibility. By comparing its calculated properties to those of known bioactive isoquinolines, researchers can prioritize its synthesis and testing for specific applications. As more experimental data on 7-benzyloxyisoquinoline and its derivatives become available, these can be incorporated into larger datasets to refine predictive models and guide the design of new molecules with enhanced properties.
| Chemoinformatics Approach | Application to Isoquinolines | Key Insights |
| QSAR Modeling | Prediction of AKR1C3 inhibitory activity of isoquinoline derivatives. japsonline.comjapsonline.comresearchgate.net | Identification of key molecular descriptors that correlate with biological activity, enabling the design of more potent inhibitors. |
| Chemical Space Analysis | Exploration of the benzoquinoline chemical space. mdpi.com | Lipophilicity and the number and type of heteroatoms and aromatic rings are critical determinants of bioactivity. |
| Data Mining and Network Analysis | Analysis of patent literature and bioactive compound databases. nih.gov | Visualization of similarity relationships to explore the chemical neighborhood of patent molecules and identify related compounds with different activities. |
Integration with Public and Proprietary Chemical Databases
The digital backbone of modern chemical research relies on the comprehensive integration of compounds into public and proprietary databases. These repositories serve as crucial tools for data mining, virtual screening, and the dissemination of chemical information. 7-Benzyloxyisoquinoline and its derivatives are cataloged in several major chemical databases, facilitating their accessibility to the global scientific community.
Key databases that house information on 7-benzyloxyisoquinoline and related structures include:
PubChem: This public database, maintained by the National Center for Biotechnology Information (NCBI), contains entries for "7-Benzyloxyquinoline" (CID 3035604) and "this compound" (CID 42618164). tandfonline.comnih.gov These entries provide essential information such as chemical identifiers (CAS numbers), computed properties (e.g., molecular weight, XLogP3), and links to literature and patents.
ChemSpider: Hosted by the Royal Society of Chemistry, ChemSpider is a free chemical structure database that provides access to millions of structures from hundreds of data sources. It includes an entry for "1-[4-(benzyloxy)phenyl]-6-methoxyisoquinoline" which is a derivative of the core 7-benzyloxyisoquinoline structure. researchgate.netresearchgate.net
ChEMBL: An open large-scale bioactivity database, ChEMBL is instrumental for drug discovery. tandfonline.com It contains data on the biological activity of compounds, linking chemical structures to their pharmacological effects. While a specific entry for 7-benzyloxyisoquinoline was not the primary focus of the initial search, the platform's architecture allows for the integration and analysis of data for such compounds as they are synthesized and tested. nih.govmdpi.com
The presence of 7-benzyloxyisoquinoline and its analogs in these databases is fundamental for in silico studies, including virtual screening campaigns to identify potential biological targets and for comparative analysis with other bioactive molecules.
Table 1: Database Integration of 7-Benzyloxyisoquinoline and Related Compounds
| Database | Compound Name | Identifier |
| PubChem | 7-Benzyloxyquinoline | CID 3035604 tandfonline.com |
| PubChem | This compound | CID 42618164 nih.gov |
| ChemSpider | 1-[4-(benzyloxy)phenyl]-6-methoxyisoquinoline | C30H25NO3 researchgate.net |
Machine Learning Approaches for Structure-Property Relationship Discovery
The application of machine learning (ML) and artificial intelligence (AI) in chemistry is revolutionizing the discovery and optimization of new molecules. bohrium.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by ML algorithms, can predict the biological activity and physicochemical properties of compounds from their molecular structures, thereby accelerating the drug discovery pipeline. rsc.orgacs.org
While specific ML studies on 7-benzyloxyisoquinoline are not yet prominent in the literature, the broader class of isoquinoline derivatives has been the subject of numerous computational investigations. These studies provide a framework for how ML can be applied to 7-benzyloxyisoquinoline:
QSAR Modeling for Biological Activity: Researchers have successfully developed QSAR models for various isoquinoline derivatives to predict their activity against targets like aldo-keto reductase family 1 member C3 (AKR1C3) and leucine (B10760876) aminopeptidase. researchgate.netjapsonline.comjapsonline.com These models often employ descriptors that encode the topological, electronic, and steric features of the molecules. Such approaches could be readily adapted to predict the potential anticancer, antimicrobial, or other therapeutic activities of novel 7-benzyloxyisoquinoline analogs.
Predicting ADMET Properties: ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. acs.org For 7-benzyloxyisoquinoline, ML could be used to forecast its oral bioavailability, metabolic stability, and potential off-target effects, guiding the design of derivatives with more favorable pharmacokinetic profiles.
Virtual Screening and Target Identification: Computational methods, including molecular docking and ML-based scoring functions, are employed to screen large virtual libraries of compounds against biological targets. nih.govnih.gov The isoquinoline scaffold has been explored in silico for its potential to inhibit targets relevant to neurodegenerative diseases and cancer. tandfonline.comresearchgate.net Similar computational screening of 7-benzyloxyisoquinoline derivatives could uncover novel biological activities.
The development of robust ML models for 7-benzyloxyisoquinoline and its analogs will depend on the availability of high-quality experimental data for training and validation. As more data becomes available, these computational tools will become indispensable for navigating the chemical space around this promising scaffold.
Current Challenges and Future Research Trajectories in this compound Chemistry
Despite the significant potential of the 7-benzyloxyisoquinoline scaffold, several challenges remain in its chemical synthesis and derivatization. Overcoming these hurdles will be key to unlocking its full therapeutic potential.
Current Challenges:
Regioselective Functionalization: The selective functionalization of the isoquinoline core, particularly at positions other than C1, can be challenging. researchgate.net Directing chemical modifications to the C7 position while avoiding reactions at other sites requires sophisticated synthetic strategies, often involving protecting groups and multi-step sequences. The development of more efficient and regioselective C-H functionalization methods for the isoquinoline ring is an active area of research. nih.govsci-hub.seacs.org
Stereocontrol: For derivatives of 7-benzyloxyisoquinoline that contain stereocenters, controlling the stereochemistry during synthesis is a critical challenge. This is particularly relevant for the synthesis of analogs of naturally occurring isoquinoline alkaloids, many of which are chiral.
Future Research Trajectories:
Exploration of New Biological Targets: The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Future research will likely focus on exploring the activity of 7-benzyloxyisoquinoline derivatives against emerging therapeutic targets, including those involved in cancer, neurodegenerative diseases, and infectious diseases. nih.govnumberanalytics.comnih.govnih.gov The multi-target potential of isoquinoline alkaloids is also a promising area for the development of therapies for complex diseases. researchgate.net
Development of Novel Synthetic Methodologies: The design of more efficient, sustainable, and cost-effective methods for the synthesis of isoquinolines is a key future direction. numberanalytics.com This includes the use of novel catalysts, flow chemistry, and biocatalysis to streamline the production of these compounds.
Integration with Advanced Drug Delivery Systems: To enhance the therapeutic efficacy and reduce potential side effects of 7-benzyloxyisoquinoline-based drugs, future research may explore their formulation into advanced drug delivery systems, such as nanoparticles or targeted conjugates.
Personalized Medicine: As our understanding of the genetic basis of disease grows, there is an opportunity to design 7-benzyloxyisoquinoline derivatives that are tailored to specific patient populations or disease subtypes. numberanalytics.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
